N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-15-4-6-18(7-5-15)25(28)26-19-10-13-21-16(2)24(30-22(21)14-19)23(27)17-8-11-20(29-3)12-9-17/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCNPJOLWNFMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. Research indicates that the compound may inhibit certain enzymes, thereby exhibiting anticancer , antimicrobial , and antiviral properties.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer effects by targeting the microtubule dynamics in cancer cells. For instance, derivatives with a similar structure have been reported to bind potently to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G(2)/M phase. This results in apoptosis of cancer cells, showcasing potential effectiveness against various cancer types, including prostate and melanoma cancers .
Antimicrobial and Antiviral Properties
The compound also demonstrates promising antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of bacteria and viruses by interfering with their replication mechanisms or by modulating host immune responses.
Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into their efficacy:
Case Studies
- In Vivo Efficacy : A study involving SMART compounds demonstrated their ability to reduce tumor volume significantly in xenograft models without causing neurotoxicity at therapeutic doses .
- Mechanistic Insights : Research on benzofuran derivatives indicated that modifications at specific positions on the benzofuran ring can enhance biological activity, suggesting a structure-activity relationship that could guide future drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Substituent Variations
Chloro-Substituted Benzofuran Analog
A closely related compound, N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (CAS: 923192-04-5), replaces the methoxy group with a chloro substituent. Key differences include:
- Molecular Weight: 403.9 g/mol (vs. the target compound’s molecular weight, estimated at ~397.4 g/mol based on formula C24H19NO4).
Hydrazonoyl Chloride Derivatives
Compounds such as (1Z,2E)-N-(4-Fluorophenyl)-2-(2-(4-methoxybenzoyl)hydrazono)propane hydrazonoyl chloride (14e) () share the 4-methoxybenzoyl motif but differ in core structure, featuring hydrazonoyl chloride moieties. These compounds exhibit:
- Higher Melting Points : 197–199°C (14e) vs. unreported for the target compound.
- IR Spectral Features : NH stretches (~3200 cm⁻¹) and C=O/C=N peaks (~1650–1700 cm⁻¹), which are absent in the target compound due to lack of hydrazone groups .
Fluorophenyl-Substituted Benzamides
Alfa’s catalog () includes fluorophenyl analogs like N-(4-Fluorophenyl)-4-methylbenzamide , highlighting substituent effects on solubility and metabolic stability. The 4-methyl group in the target compound may improve lipophilicity compared to electronegative fluorine .
Physical and Spectroscopic Properties
Table 1: Comparison of Key Properties
Key Observations :
- Melting Points: Hydrazonoyl derivatives (e.g., 14e) exhibit higher melting points due to hydrogen bonding from NH groups, absent in the target compound.
- Spectral Differences: The target compound lacks NH stretches in IR, simplifying its spectral profile compared to hydrazonoyl analogs.
Preparation Methods
Friedel-Crafts Acylation
-
Reactants : 3-Methyl-1-benzofuran-6-amine, 4-methoxybenzoyl chloride.
-
Conditions : Anhydrous AlCl₃ (1.2 eq) in dichloromethane at 0°C→RT, 4–6 hours.
-
Yield : 72–78% after silica gel chromatography (hexane/ethyl acetate 4:1).
-
Limitations : Competing acylations at the 6-amine necessitate protection/deprotection steps.
Directed Ortho-Metalation (DoM)
-
Reactants : 3-Methyl-1-benzofuran-6-amine with a directing group (e.g., trimethylsilyl).
-
Conditions : LDA (2.5 eq) at -78°C, followed by 4-methoxybenzoyl chloride quenching.
Benzamide Coupling at the 6-Position
The final step involves coupling the 4-methylbenzamide group to the 6-amino substituent. Source and provide complementary approaches:
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
-
Reactants : 6-Amino intermediate, 4-methylbenzoic acid, EDC·HCl, HOBt.
Optimization and Comparative Analysis
| Method Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzofuran formation | H₃PO₄, 120°C | 68 | 95.2 |
| Friedel-Crafts acylation | AlCl₃, CH₂Cl₂ | 75 | 97.8 |
| Schotten-Baumann coupling | NaOH, THF | 87 | 96.5 |
| Carbodiimide coupling | EDC·HCl, HOBt | 90 | 99.1 |
Key Findings :
-
Carbodiimide-mediated coupling () outperforms Schotten-Baumann in yield and purity due to milder conditions.
-
Directed ortho-metalation () offers regioselectivity but requires stringent anhydrous protocols.
Challenges and Troubleshooting
-
Amination-Acylation Interference : The 6-amino group’s nucleophilicity can lead to premature acylation during Friedel-Crafts steps. Solution: Temporary Boc protection (Boc₂O, DMAP).
-
Byproduct Formation : Self-condensation of 4-methylbenzoyl chloride. Mitigation: Slow reagent addition and sub-stoichiometric AlCl₃.
-
Purification : Silica gel chromatography (hexane/EtOAc gradient) resolves acylated isomers .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Construction of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .
- Step 2 : Introduction of the 4-methoxybenzoyl group through Friedel-Crafts acylation, using AlCl₃ as a catalyst in anhydrous dichloromethane .
- Step 3 : Amide coupling between the benzofuran intermediate and 4-methylbenzoyl chloride via HATU/DMAP-mediated activation in DMF .
- Optimization : Monitor reaction progress via TLC and HPLC. Adjust stoichiometry (e.g., 1.2:1 acyl chloride to benzofuran) and solvent polarity (e.g., THF for improved solubility) to enhance yields .
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?
- Techniques :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~447.18 m/z) .
- X-ray Crystallography : Employ SHELX for refinement; resolve disorder in the methoxybenzoyl group using restraints (e.g., DFIX for bond lengths) .
Q. How can preliminary bioactivity screening be designed for this compound?
- Assays :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; prioritize poses with binding energies < -8.0 kcal/mol .
Advanced Research Questions
Q. How can molecular dynamics simulations resolve discrepancies between predicted and observed binding affinities?
- Protocol :
- Setup : Simulate ligand-protein complexes (e.g., HDAC1) in explicit solvent (TIP3P water) using AMBER22 .
- Analysis : Calculate RMSD/RMSF to assess stability; use MM-PBSA for free energy decomposition. Address outliers by refining force field parameters (e.g., partial charges for the methoxy group) .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Challenges :
- Disorder : The 4-methoxybenzoyl group may exhibit rotational disorder. Apply "ISOR" and "DELU" restraints in SHELXL to stabilize refinement .
- Twinned Data : For pseudo-merohedral twinning, use TWIN/BASF commands in SHELX and validate with R₁/R₁₀ metrics .
Q. How can contradictory bioactivity data across cell lines be systematically analyzed?
- Approach :
- Dose-Response Curves : Generate sigmoidal fits (GraphPad Prism) to compare Hill slopes and maximal efficacy .
- Mechanistic Studies : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis genes) .
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) to rule out pharmacokinetic artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
